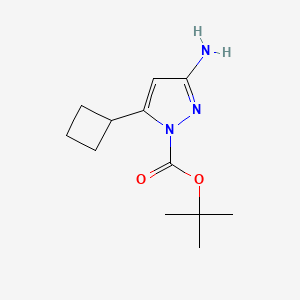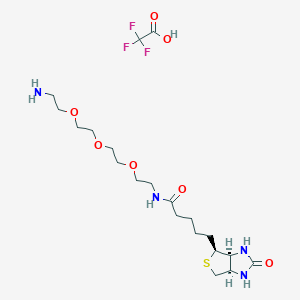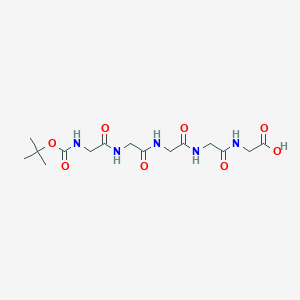
(tert-Butoxycarbonyl)glycylglycylglycylglycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(tert-Butoxycarbonyl)glycylglycylglycylglycylglycine is a synthetic peptide compound that features a tert-butoxycarbonyl (Boc) protecting group at the N-terminus. This compound is primarily used in the development of antibody-drug conjugates (ADCs) due to its protease-cleavable linker properties . The Boc group can be deprotected under mild acidic conditions to form the free amine, making it a versatile tool in peptide synthesis and modification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butoxycarbonyl)glycylglycylglycylglycylglycine typically involves the stepwise addition of glycyl residues to a growing peptide chain, starting with the Boc-protected glycine. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The peptide chain is elongated by coupling additional glycyl residues using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and purity. The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane, followed by purification through high-performance liquid chromatography (HPLC) to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
(tert-Butoxycarbonyl)glycylglycylglycylglycylglycine undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as with TFA in dichloromethane or hydrochloric acid in methanol.
Coupling Reactions: The free amine formed after deprotection can participate in further peptide coupling reactions to extend the peptide chain.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), dichloromethane (DCM), methanol.
Major Products Formed
The major product formed from the deprotection reaction is the free amine version of the peptide, which can then be used for further peptide synthesis or modification .
Scientific Research Applications
(tert-Butoxycarbonyl)glycylglycylglycylglycylglycine is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of (tert-Butoxycarbonyl)glycylglycylglycylglycylglycine involves its role as a protease-cleavable linker. The Boc group protects the N-terminus of the peptide, preventing unwanted reactions during synthesis. Upon exposure to mild acidic conditions, the Boc group is removed, revealing the free amine, which can then participate in further reactions or be cleaved by proteases in biological systems . This property is particularly useful in the development of ADCs, where the linker must be stable in circulation but cleavable in the target environment .
Comparison with Similar Compounds
(tert-Butoxycarbonyl)glycylglycylglycylglycylglycine is unique due to its extended peptide chain and the presence of the Boc protecting group. Similar compounds include:
(tert-Butoxycarbonyl)glycylglycylglycine: A shorter peptide with similar protecting group properties.
(tert-Butoxycarbonyl)glycylglycylglycylglycine: Another peptide with one fewer glycyl residue.
These compounds share the Boc protecting group but differ in the length of the peptide chain, which can influence their reactivity and applications .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O8/c1-15(2,3)28-14(27)20-7-12(24)18-5-10(22)16-4-9(21)17-6-11(23)19-8-13(25)26/h4-8H2,1-3H3,(H,16,22)(H,17,21)(H,18,24)(H,19,23)(H,20,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQWKZJEUSCLMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-5-methyl-3H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B8248206.png)
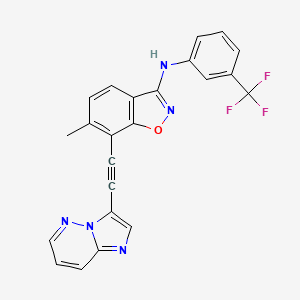
![methyl 1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B8248220.png)
![2-((3-Ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)-1-methylpyridin-1-ium chloride](/img/structure/B8248225.png)

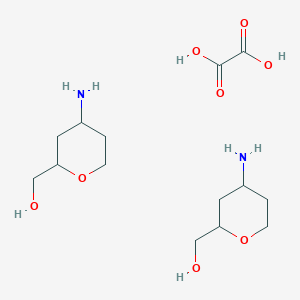
![tert-butyl N-[(3R,6S)-6-(aminomethyl)oxan-3-yl]carbamate](/img/structure/B8248236.png)

![Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B8248241.png)
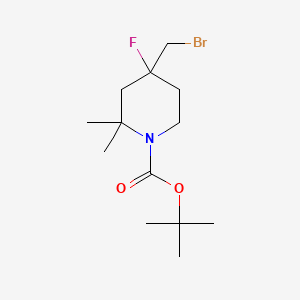
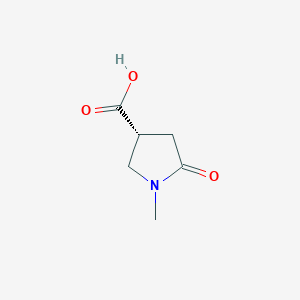
![[4-(Trifluoromethoxy)cyclohexyl]methanol](/img/structure/B8248251.png)
